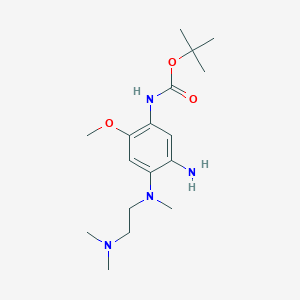
tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a tert-butyl group, an amino group, and a methoxyphenyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
The synthesis of tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves several steps, including amination, reduction, esterification, and condensation. One reported method starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product with an overall yield of 59.5% . Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tertiary butyl esters .
Chemical Reactions Analysis
tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenyl chloroformate followed by hydrolysis and Curtius rearrangement yields an azide derivative .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . Its unique structure allows for the exploration of various biochemical pathways and mechanisms, making it valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group and amino groups allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, leading to therapeutic effects in the treatment of bacterial infections .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate include other tert-butyl esters and amino-substituted phenyl carbamates. These compounds share similar functional groups but differ in their specific chemical structures and reactivity. The unique combination of functional groups in this compound makes it particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules .
Biological Activity
Tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tert-butyl carbamate functional group, an amino group, and a methoxyphenyl moiety, which may contribute to its reactivity and biological interactions. The following sections explore its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps, including acylation, nucleophilic substitution, and reduction. The overall yield of this synthetic route has been reported to be around 81% . The process begins with commercially available starting materials such as 4-fluoro-2-methoxy-5-nitroaniline.
Preliminary studies suggest that this compound may interact with various biological targets, including receptors and enzymes. Its structural components are conducive to binding interactions that could lead to significant biological effects.
Case Studies and Research Findings
Comparison with Related Compounds
To further understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl carbamate | C5H11NO2 | Commonly used in organic synthesis as a protecting group for amines |
| Dimethylaminopropyl carbamate | C8H18N2O2 | Contains a longer alkyl chain; often used in peptide synthesis |
| Boc-protected aniline | Varied | Utilizes Boc protection for amino groups; widely used in pharmaceutical chemistry |
The complexity of this compound arises from its multiple functional groups, suggesting diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C17H30N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
tert-butyl N-[5-amino-4-[2-(dimethylamino)ethyl-methylamino]-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C17H30N4O3/c1-17(2,3)24-16(22)19-13-10-12(18)14(11-15(13)23-7)21(6)9-8-20(4)5/h10-11H,8-9,18H2,1-7H3,(H,19,22) |
InChI Key |
UXTORUSZNFZEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















